molecular formula C19H19FN2O4S B2606147 N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide CAS No. 868371-33-9

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide

Cat. No.: B2606147
CAS No.: 868371-33-9
M. Wt: 390.43
InChI Key: VRRJWPFWJMXPOX-VZCXRCSSSA-N
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Description

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a trimethoxybenzamide moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the ethyl and fluoro substituents. The final step involves the coupling of the benzothiazole derivative with 3,4,5-trimethoxybenzoyl chloride under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound’s pharmacological properties could make it a candidate for the development of new therapeutic agents.

    Industry: It may find use in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The trimethoxybenzamide moiety may enhance the compound’s binding affinity or selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and trimethoxybenzamide analogs. Examples include:

    Benzothiazole derivatives: Known for their antimicrobial, anticancer, and anti-inflammatory activities.

    Trimethoxybenzamide analogs: Often used in medicinal chemistry for their pharmacological properties.

Uniqueness

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is unique due to the specific combination of its substituents, which can confer distinct biological activities and chemical reactivity. The presence of the ethyl and fluoro groups, along with the trimethoxybenzamide moiety, may enhance its pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-5-22-16-12(20)7-6-8-15(16)27-19(22)21-18(23)11-9-13(24-2)17(26-4)14(10-11)25-3/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRJWPFWJMXPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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